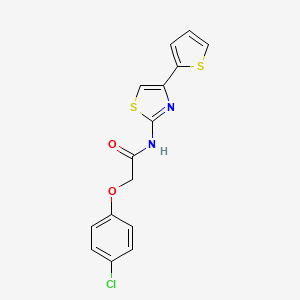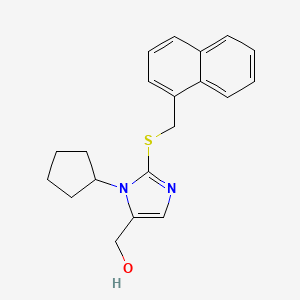
(1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol, also known as CPI-455, is a chemical compound that has gained attention in recent years for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone methyltransferase G9a, which is involved in the regulation of gene expression.
Scientific Research Applications
Enzyme Inhibition
One study highlights the synthesis of regioselectively fluorinated 1-(naphth-2-ylmethyl)imidazoles, starting from corresponding methanols, showing potent inhibition of CYP17 and CYP19 enzymes, crucial for steroid hormone biosynthesis. Fluorinated derivatives displayed enhanced inhibitory activity compared to non-fluorinated compounds, suggesting the potential for therapeutic applications in diseases modulated by steroid hormones (Hartmann et al., 2004).
Chromatographic Separation
Another application involves enantioseparation of racemic 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters using a silica-based cellulose tris(3,5-dimethylphenylcarbamate) column. The study demonstrated the effect of structural features and mobile phase composition on enantiomeric separation, highlighting the compound's role in resolving enantiomers for analytical and preparative purposes (Karakurt et al., 2012).
Synthetic Organic Chemistry
Research on the synthesis of naphthoquinone derivatives through the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate in methanol was reported. This synthesis resulted in tetracyclic compounds with thiazolidinone or thiazinone rings, contributing to the field of heterocyclic chemistry and providing insights into the reactivity and potential applications of these compounds (Nakamori et al., 1988).
properties
IUPAC Name |
[3-cyclopentyl-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-13-18-12-21-20(22(18)17-9-2-3-10-17)24-14-16-8-5-7-15-6-1-4-11-19(15)16/h1,4-8,11-12,17,23H,2-3,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXCJGXTHVBYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CN=C2SCC3=CC=CC4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)
![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

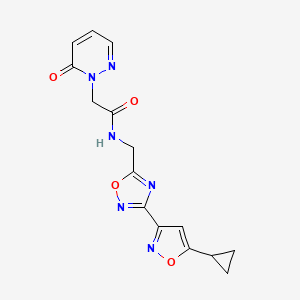
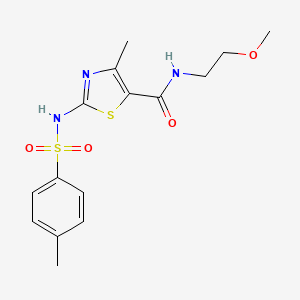
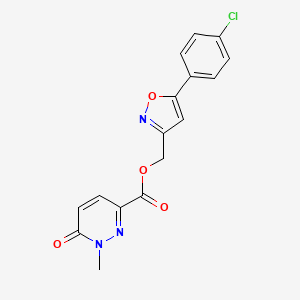
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

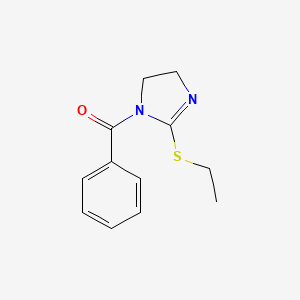
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)
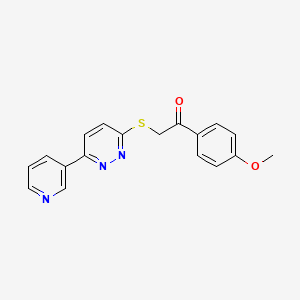
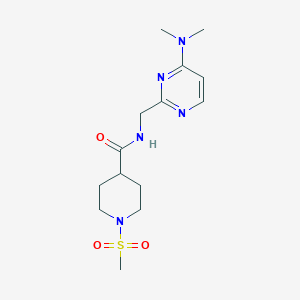
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
